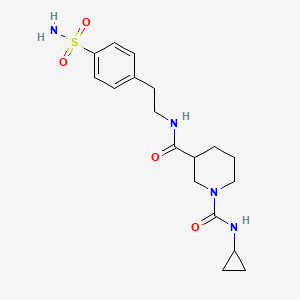![molecular formula C17H17N3O B2841219 N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide CAS No. 303991-77-7](/img/structure/B2841219.png)
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide” is a compound with a molecular weight of 279.34 . It is a benzimidazole derivative, which is a class of organic compounds known for their wide range of bioactive properties .
Synthesis Analysis
The compound was synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis . A good quality single crystal was grown by slow evaporation solution growth technique to investigate their X-ray structure .Molecular Structure Analysis
The compound crystallizes in a triclinic crystal system with space group P-1 and having the unit cell parameters of a = 10.2350 (5) Ǻ, b = 14.7494 (7) Ǻ, c = 24.2813 (11) Ǻ, α = 79.084 (4) °, β = 83.927 (4) °, γ = 80.039 (4) °, V = 3534.8 (3) Å 3 and Z = 12 . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .It is typically stored at room temperature . More detailed physical and chemical properties are not available in the current resources.
Scientific Research Applications
Synthesis and Electrophysiological Activity
Research on similar structures has shown their potential in the synthesis and investigation of cardiac electrophysiological activities. For example, N-substituted imidazolylbenzamides have been synthesized and evaluated for their electrophysiological activity, highlighting their relevance as class III agents in cardiac arrhythmias treatment (Morgan et al., 1990).
Catalyst in Multicomponent Reactions
Another area of application involves the use of palladium iodide catalyzed oxidative carbonylation conditions. Research has explored the synthesis of functionalized isoindolinone and isobenzofuranimine derivatives from alkynylbenzamides, demonstrating the compound's versatility in organic synthesis and the potential for creating complex molecular structures (Mancuso et al., 2014).
Metal-Catalyzed C-H Bond Functionalization
Compounds with similar moieties have been explored for their potential in metal-catalyzed C-H bond functionalization reactions. The presence of specific directing groups within these molecules facilitates selective activation and modification of C-H bonds, a key strategy in the development of new synthetic pathways for complex molecules (Al Mamari et al., 2019; Al Mamari et al., 2019).
Anticancer Agent Development
The structural framework of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide and its derivatives have been investigated for potential anticancer applications. For instance, the discovery of kinesin spindle protein (KSP) inhibitors with excellent biochemical potency highlights the compound's significance in the development of new therapeutic agents for cancer treatment (Theoclitou et al., 2011).
Advanced Material Synthesis
Furthermore, such compounds are pivotal in the synthesis and characterization of novel materials, such as aromatic polyimides, which exhibit desirable properties like solubility in organic solvents and thermal stability, making them suitable for high-performance applications (Butt et al., 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole and imidazole derivatives, have been known to interact with a wide range of targets, including enzymes, receptors, and proteins involved in various biological processes .
Mode of Action
Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in antimicrobial, antitumor, anti-inflammatory, and antidiabetic activities .
Pharmacokinetics
Similar compounds have been shown to have favorable pharmacokinetic profiles, suggesting that this compound may also exhibit good bioavailability .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antidiabetic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-5-4-6-13(11-12)17(21)18-10-9-16-19-14-7-2-3-8-15(14)20-16/h2-8,11H,9-10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKDMJNWYYYARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

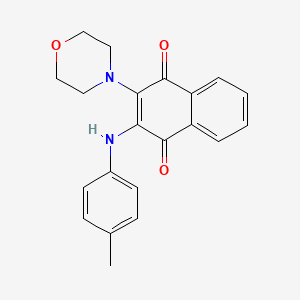

![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2841141.png)
![3,3'-Dimethyl-1-(4-pheny-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2841142.png)
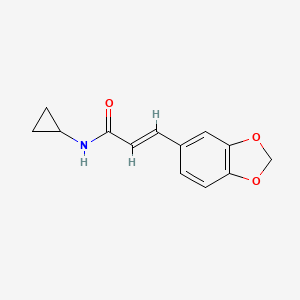
![3-methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3H-imidazo[4,5-b]pyridine](/img/structure/B2841145.png)
![4-amino-5-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2841146.png)
![3-methyl-4-oxo-N-(m-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2841148.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2841149.png)
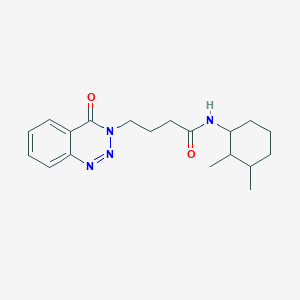

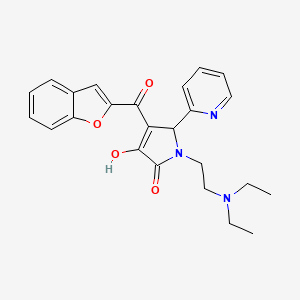
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2841158.png)
